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Compound of Interest

Compound Name: Roxindole

Cat. No.: B1679591

An In-depth Technical Guide to the History and Initial Development of Roxindole (EMD-49980)

Introduction and Developmental History

Roxindole, with the developmental code name EMD-49980, is a psychoactive compound of
the indolylbutyl-piperidine class developed by Merck KGaA.[1][2] Its initial development in the
late 1980s and early 1990s targeted schizophrenia, based on its potent activity at dopamine
D2-like receptors.[3][4] Early open-label clinical studies in schizophrenic patients revealed only
modest antipsychotic efficacy.[3] However, these trials unexpectedly discovered that
Roxindole produced significant and rapid antidepressant and anxiolytic effects.[3]

This pivotal finding led to a strategic shift in its clinical development, with subsequent research
focusing on its potential as a treatment for major depression.[3][5] Further investigations also
explored its therapeutic utility in Parkinson's disease and for treating prolactinoma.[1][3]
Despite these efforts and promising early results in depression, Roxindole has never been
commercially marketed.[1] A modified, high-yield synthetic route for its preparation was later
described, highlighting the key step of a phase-transfer catalyzed reaction of gamma-
butyrolactone with 5-methoxyindole.[6]

Pharmacological Profile

Roxindole possesses a complex multi-target pharmacology, acting as a potent agonist at
dopamine autoreceptors while also engaging with multiple serotonin receptor subtypes and the
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serotonin transporter.[4][7] This profile distinguishes it from typical antipsychotics and
antidepressants.

Receptor Binding Affinity

Roxindole demonstrates high affinity for human dopamine D2, D3, and D4 receptors, as well
as the serotonin 5-HT1A receptor. Its affinity is moderate for the 5-HT1D receptor and low for
the 5-HT1B receptor.[8]

Receptor Subtype
(human, pKi Ki (nM) Reference
recombinant)

Dopamine D2 (short

_ 8.55 2.82 [1]18]
isoform)
Dopamine D3 8.93 1.17 [1]8]
Dopamine D4 (4-

, 8.23 5.89 [1]18]
repeat isoform)
Serotonin 5-HT1A 9.42 0.380 [1]18]
Serotonin 5-HT1B 6.00 - [8]
Serotonin 5-HT1D 7.05 - [8]

Functional Activity

Functionally, Roxindole acts as a partial agonist at D2, D3, D4, and 5-HT1A receptors, with a
notable preference for presynaptic D2 autoreceptors.[1][4] It is also a potent serotonin reuptake
inhibitor.[1][7] In functional assays, it was found to be over 20-fold more potent at stimulating
D3 receptors compared to D2 or D4 receptors.[8]
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Emax (%
Receptor/Tr
Vs.
ansporter Assay Activity pEC50 . Reference
Dopamine/5
(human)
-HT)
) [35S]GTPYS Weak Partial
Dopamine D2 o _ 7.88 10.5% [8]
Binding Agonist
) [35S]GTPyYS Partial
Dopamine D3 o ) 9.23 30.0% [8]
Binding Agonist
) [35S]GTPYS Partial
Dopamine D4 o ) 7.69 35.1% [8]
Binding Agonist
Serotonin 5- [35S]GTPYS Partial
o , 59.6% [8]
HT1A Binding Agonist
Serotonin
Reuptake o IC50=1.4
Transporter Inhibitor [1]
Assay nM
(SERT)

Key Preclinical Studies & Methodologies

A series of preclinical behavioral and biochemical studies in rodents established Roxindole's
unique pharmacological profile, indicating a departure from classical antipsychotics.

Dopaminergic Activity Models

Studies confirmed Roxindole's efficacy in models sensitive to dopamine antagonism but also
highlighted its lack of extrapyramidal side effects, a common issue with typical antipsychotics.

[9]
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Experimental

Species Effect ED50 (s.c.) Reference
Model

Apomorphine- ) o
) o Mice Inhibition 1.4 mg/kg [2][4]
induced Climbing

Apomorphine-
induced Rats Inhibition 0.65 mg/kg [2][4]
Stereotypy

Conditioned
Avoidance Rats Inhibition 1.5 mg/kg [2][4]

Response

Haloperidol-
induced Rats Antagonism - 9]

Catalepsy

Experimental Protocols

o Receptor Binding Assays (Generic Protocol):

o Source: Membranes from CHO cells stably expressing recombinant human receptor
subtypes (D2S, D3, D4.4, 5-HT1A, 5-HT1B, 5-HT1D) were used.[8]

o Radioligand: Specific radioligands (e.g., [3H]spiperone for D2/D3/D4, [3H]8-OH-DPAT for
5-HT1A) were used at concentrations near their Kd values.

o Incubation: Membranes were incubated with the radioligand and various concentrations of
Roxindole in an appropriate buffer.

o Separation: Bound and free radioligand were separated via rapid filtration through glass
fiber filters.

o Detection: Radioactivity trapped on the filters was quantified using liquid scintillation
counting.

o Analysis: IC50 values were determined from competition curves and converted to Ki
values using the Cheng-Prusoff equation.[8]
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e [35S]GTPyS Functional Binding Assay:
o Principle: This assay measures G-protein activation following receptor agonism.

o Procedure: Cell membranes expressing the receptor of interest were incubated with GDP,
varying concentrations of Roxindole, and [35S]GTPyS.[8]

o Measurement: Agonist binding promotes the exchange of GDP for [35S]GTPyS on the Ga
subunit. The amount of bound [35S]GTPyYS was measured by scintillation counting after
filtration.[8]

o Analysis: Data were analyzed to determine Emax (maximal effect relative to a full agonist
like dopamine or serotonin) and EC50 (concentration for 50% of maximal effect) values.[8]

o Apomorphine-Induced Climbing in Mice:

[¢]

Animals: Male Albino Swiss mice were used.[9]

o Procedure: Mice were pre-treated with Roxindole (subcutaneous injection). After a set
time, they were challenged with apomorphine, a dopamine agonist that induces climbing
behavior.

o Scoring: The climbing behavior was observed and scored by a trained observer blind to

the treatment conditions.

o Endpoint: The ED50, the dose of Roxindole required to inhibit the climbing response by
50%, was calculated.[2][4]

Initial Clinical Development

Roxindole's clinical journey was marked by a significant redirection based on emergent
findings.

Schizophrenia Trials

Initial open-label trials were conducted in patients with schizophrenia.[3] While the drug was
well-tolerated, it showed only modest efficacy in treating both positive and negative symptoms
of the disorder.[3][7]
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o Experimental Protocol (Open-Label Study):
o Population: A small cohort of inpatients diagnosed with schizophrenia (e.g., 15 patients).[7]

o Treatment: Patients were treated with Roxindole for a fixed duration, typically 28 days.[5]

[7]
o Dosage: A fixed daily dose (e.g., 15 mg/day) was administered.[5]

o Assessments: Psychopathological status was evaluated at baseline and at regular
intervals using standardized scales like the Brief Psychiatric Rating Scale (BPRS).
Neuroendocrinological profiles (e.g., prolactin, TSH, GH levels) were also assessed.[7]

o Qutcome: The primary outcome was the change in psychiatric rating scale scores from
baseline to the end of treatment.

Repurposing for Major Depression

The antidepressant effects observed in schizophrenia trials prompted new studies focused on
major depression. An open clinical trial involving 12 inpatients with major depression (DSM-I11-
R criteria) was conducted.[5]

» Results: After 4 weeks of treatment with 15 mg/day of Roxindole, 8 out of 12 patients
showed a significant response, defined as at least a 50% reduction in their Hamilton
Depression Rating Scale (HAMD-17) scores.[5] Notably, the onset of action was rapid, with
several responders improving within the first week of treatment.[5]

Visualizations
Roxindole's Primary Signaling Interactions
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Caption: Primary molecular targets and mechanisms of action for Roxindole.

Initial Development and Repurposing Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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